molecular formula C14H10BrN3O B6347716 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354926-73-0

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No. B6347716
CAS RN: 1354926-73-0
M. Wt: 316.15 g/mol
InChI Key: MAYXMIYSTQGBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is an organic compound belonging to the class of heterocyclic compounds. It is a brominated pyrimidin-2-amine derivative and is composed of two fused rings, a pyrimidine and a furan. The compound has a molar mass of 290.09 g/mol and a melting point of 174-176 °C. It is a colorless solid and is soluble in water and organic solvents.

Scientific Research Applications

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used in various studies as an inhibitor for the enzyme tyrosinase. It has also been used as a ligand for the binding of metal ions, such as copper and zinc, to proteins. In addition, the compound has been used to study the binding of drugs to their target proteins.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase. Tyrosinase is an enzyme involved in the production of melanin, which is responsible for the pigmentation of skin and hair. Inhibition of tyrosinase leads to a decrease in melanin production, resulting in a lighter skin tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine are not yet fully understood. However, it has been reported to act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Inhibition of tyrosinase leads to a decrease in melanin production, resulting in a lighter skin tone. In addition, the compound has been used to study the binding of drugs to their target proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine in laboratory experiments is that it is a relatively stable compound and can be synthesized easily. The compound is also soluble in water and organic solvents, making it easy to work with in the laboratory. However, the compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the research and development of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies could be conducted to explore the potential of the compound as a therapeutic agent. Finally, further research could be conducted to optimize the synthesis of the compound and to develop new methods for its production.

Synthesis Methods

The synthesis of 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been reported in several studies. The synthesis involves the reaction of 4-bromoaniline with furan-2-carbaldehyde in the presence of a base. The reaction is usually conducted in anhydrous conditions and the product is isolated by column chromatography.

properties

IUPAC Name

4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYXMIYSTQGBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

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